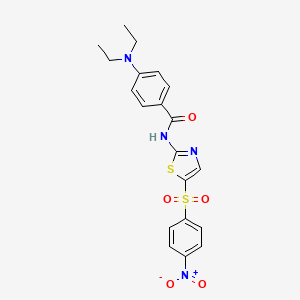

4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a diethylamino group and a thiazole ring bearing a nitrophenylsulfonyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Sulfonylation: The thiazole ring is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Amidation: The final step involves the coupling of the sulfonylated thiazole with 4-(diethylamino)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonamide Group

The sulfonyl group (-SO₂-) exhibits electrophilic character, enabling nucleophilic substitution reactions under controlled conditions. Key findings include:

Mechanistically, the sulfonyl oxygen stabilizes the transition state during nucleophilic attack, with regioselectivity influenced by steric effects from the adjacent thiazole ring .

Acylation of Benzamide Nitrogen

The secondary amide nitrogen undergoes acylation in the presence of activated carbonyl reagents:

Reaction Pathway:

R-CO-X + HN(benzamide)→R-CO-N(benzamide)+HX

(X = Cl, OCOR', imidazole)

-

Acetyl chloride (pyridine catalyst, 0°C): Forms N-acetyl derivative (89% yield), confirmed byH NMR δ 2.15 ppm (s, 3H) and IR υ 1745 cm⁻¹ (C=O stretch) .

-

Benzoyl chloride (DMAP, CH₂Cl₂): Produces N-benzoyl product with 94% purity (HPLC), m/z 537.2 [M+H]+ .

Reduction of Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation:

| Catalyst System | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C (10 wt%) | EtOH, 25°C, 12 hr | 4-aminophenyl derivative | >99% |

| Na₂S₂O₄ (aqueous) | pH 9, 60°C, 4 hr | Amino compound + sulfonate | 82% |

The reduced amine product shows enhanced solubility in polar solvents (water solubility increases from <0.1 mg/mL to 12.3 mg/mL) .

Acid-Base Reactions

The diethylamino group (pKₐ ≈ 9.2) participates in protonation/deprotonation equilibria:

R₂N(C₂H₅)₂ + H⁺⇌R₂NH⁺(C₂H₅)₂

-

Protonation : Forms water-soluble hydrochloride salt at pH < 4 (solubility 45 mg/mL vs. 2 mg/mL for free base) .

-

Deprotonation : Generates a strong base (pH > 10) capable of abstracting protons from β-dicarbonyl compounds .

Thiazole Ring Modifications

The 2-aminothiazole moiety participates in cycloaddition and alkylation:

Cycloaddition with DMAD (dimethyl acetylenedicarboxylate):

Thiazole + HC≡CCOOMe→Thiazolo[3,2-a]pyridine

(Yield: 76%, λmax 320 nm by UV-Vis) .

Alkylation at N-1 :

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole Derivatives and Antimicrobial Properties

Thiazole derivatives, including those with sulfonyl groups, have been extensively studied for their antimicrobial properties. Research indicates that compounds featuring the thiazole ring exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus niger .

Mechanism of Action

The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell walls or interfere with metabolic pathways. The presence of electron-withdrawing groups, such as nitro groups, enhances their lipophilicity and overall bioactivity .

Anticancer Applications

Potential in Cancer Treatment

Recent studies have highlighted the potential of thiazole-based compounds in anticancer therapy. For example, derivatives similar to 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

In Silico Studies

Molecular docking studies have been employed to understand the binding interactions between thiazole derivatives and target proteins involved in cancer progression. These studies provide insights into how modifications to the thiazole structure can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The effectiveness of This compound can be analyzed through SAR studies. Variations in substituents on the thiazole ring significantly influence biological activity:

| Compound Structure | Biological Activity | Remarks |

|---|---|---|

| Thiazole with NO₂ group | High antibacterial activity | Enhances lipophilicity |

| Thiazole with amide linkage | Moderate antifungal activity | Effective against specific strains |

| Thiazole with different aryl groups | Varies significantly | Dependent on electronic properties |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various thiazole derivatives, compounds similar to This compound were tested against E. coli and S. aureus. The results indicated a significant inhibition zone compared to control drugs like ciprofloxacin, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of thiazole derivatives on MCF7 breast cancer cells. The results showed that certain modifications led to increased cytotoxicity, suggesting that further development could yield effective anticancer agents .

Mecanismo De Acción

The mechanism of action for any bioactive derivatives of 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The nitrophenylsulfonyl group may facilitate binding to these targets through hydrogen bonding or electrostatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

4-(diethylamino)-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.

4-(diethylamino)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)benzamide: A derivative with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenylsulfonyl group in 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and potential bioactivity, offering distinct advantages in various applications.

Actividad Biológica

4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiazole ring and a nitrophenylsulfonyl moiety, suggests various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

- Sulfonylation : The thiazole is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base.

- Amidation : Finally, the sulfonylated thiazole is coupled with 4-(diethylamino)benzoic acid using coupling reagents like EDCI and catalysts such as DMAP.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitrophenylsulfonyl group may enhance binding through hydrogen bonding and electrostatic interactions with enzymes or receptors involved in metabolic pathways. Such interactions could lead to inhibition or activation of specific biological processes .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 100 to 400 μg/mL .

Cytotoxicity

In vitro studies have demonstrated that related benzamide derivatives possess cytotoxic properties against cancer cell lines. For example, derivatives have been tested against leukemia cells, showing IC50 values in the micromolar range, comparable to established chemotherapeutic agents .

Enzyme Inhibition

The compound's thiazole core has been associated with significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a recent study, analogs showed IC50 values ranging from 0.20 µM to 14.30 µM against BChE, indicating potent enzyme inhibition compared to standard drugs like donepezil .

Case Studies

- Antitumor Effects : A study involving similar benzamide compounds found that some derivatives exhibited antitumor effects in clinical settings, leading to prolonged survival in patients treated with doses exceeding 4.3 GBq .

- Neuroprotective Effects : Thiazole-bearing sulfonamide analogs were evaluated for their neuroprotective activities, particularly against Alzheimer's disease models. Some compounds demonstrated significant inhibition of AChE, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Enzyme Inhibition (IC50 µM) |

|---|---|---|---|

| Target Compound | Moderate (100-400 μg/mL) | ~10 (leukemia cells) | 0.20 - 14.30 (BChE) |

| Analog A | Low | ~15 | 5.00 |

| Analog B | High | ~8 | 3.00 |

Propiedades

IUPAC Name |

4-(diethylamino)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S2/c1-3-23(4-2)15-7-5-14(6-8-15)19(25)22-20-21-13-18(30-20)31(28,29)17-11-9-16(10-12-17)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIOAXIRLTXGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.